Butyldichlorophosphine

Physical property characterization Distillation purification Process chemistry

Butyldichlorophosphine (n-butyldichlorophosphine, CAS 6460-27-1) is an alkyldichlorophosphine with molecular formula C₄H₉Cl₂P and molecular weight 158.99 g/mol. It exists as a colorless to pale yellow liquid at ambient temperature with a reported boiling point of 157–160 °C and density of 1.1341 g/cm³ at 27 °C.

Molecular Formula C4H9Cl2P
Molecular Weight 158.99 g/mol
CAS No. 6460-27-1
Cat. No. B1620542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyldichlorophosphine
CAS6460-27-1
Molecular FormulaC4H9Cl2P
Molecular Weight158.99 g/mol
Structural Identifiers
SMILESCCCCP(Cl)Cl
InChIInChI=1S/C4H9Cl2P/c1-2-3-4-7(5)6/h2-4H2,1H3
InChIKeyIKNPUBSFLQLSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyldichlorophosphine CAS 6460-27-1: Technical Baseline and Procurement Specifications


Butyldichlorophosphine (n-butyldichlorophosphine, CAS 6460-27-1) is an alkyldichlorophosphine with molecular formula C₄H₉Cl₂P and molecular weight 158.99 g/mol . It exists as a colorless to pale yellow liquid at ambient temperature with a reported boiling point of 157–160 °C and density of 1.1341 g/cm³ at 27 °C . The compound contains a linear n-butyl chain attached to a trivalent phosphorus atom bearing two reactive P–Cl bonds, classifying it as a primary building block for organophosphorus synthesis via nucleophilic substitution .

Why Generic Substitution of Butyldichlorophosphine (CAS 6460-27-1) Fails: Structural Basis for Functional Differentiation


Alkyldichlorophosphines as a class share the general formula RPCl₂, yet the identity of the R group fundamentally alters key physicochemical and reactivity parameters that preclude interchangeable use. The linear n-butyl substituent in butyldichlorophosphine confers a specific steric profile intermediate between minimally hindered ethyldichlorophosphine and the highly sterically demanding tert-butyldichlorophosphine . This steric modulation directly impacts ligand geometry and catalyst performance in asymmetric transformations. Additionally, substituent electronic effects influence the electrophilicity of the phosphorus center, affecting reaction rates with nucleophiles and the stability of downstream phosphine ligands toward oxidation . The quantitative evidence below demonstrates that these differences translate into measurable, selection-relevant distinctions in physical properties, solubility characteristics, and functional outcomes that cannot be assumed for class analogs.

Butyldichlorophosphine (CAS 6460-27-1) Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Difference Between n-Butyl and tert-Butyl Isomers: Physical Property Divergence

Butyldichlorophosphine (n-butyl isomer, CAS 6460-27-1) exhibits a boiling point of 157–160 °C, whereas its branched isomer tert-butyldichlorophosphine (CAS 25979-07-1) is a solid at ambient temperature with a melting point of 44–49 °C and a boiling point of 142–150 °C [1]. This ~10–18 °C boiling point elevation in the linear isomer provides a wider liquid handling window for reactions requiring ambient or mildly heated conditions without solidification, which is a documented handling limitation for the tert-butyl analog.

Physical property characterization Distillation purification Process chemistry

Steric Profile Differentiation: n-Butyl vs. tert-Butyl Substituent Impact on Ligand Geometry

The linear n-butyl group in butyldichlorophosphine (CAS 6460-27-1) occupies a significantly smaller steric volume than the branched tert-butyl group in tert-butyldichlorophosphine. Calculated log P values reflect this structural difference: tert-butyldichlorophosphine has a calculated log P of 2.969 [1], indicating higher lipophilicity and a more compact, globular hydrophobic profile. The n-butyl isomer provides a more extended, flexible alkyl chain that can adopt multiple conformations, whereas the tert-butyl group imposes rigid steric bulk that restricts conformational freedom around the phosphorus center . This conformational flexibility directly influences the bite angle and steric environment of the resulting phosphine ligands.

Ligand design Steric effects Asymmetric catalysis Phosphine ligand synthesis

Solubility Characteristics: Hydrocarbon vs. Ether Solvent Compatibility

tert-Butyldichlorophosphine is reported to be infinitely soluble in hydrocarbon and ethereal solvents, including n-pentane, n-hexane, ether, toluene, and THF . While comparable systematic solubility data for n-butyldichlorophosphine is not explicitly documented in the available literature, the difference in alkyl chain structure (linear n-butyl vs. branched tert-butyl) is expected to produce differential solubility profiles, particularly in polar aprotic versus nonpolar solvents. The tert-butyl analog's documented solubility profile serves as a reference for understanding how alkyl substitution affects solvent compatibility in this compound class.

Solvent compatibility Reaction medium Process optimization Phosphine synthesis

Optimal Application Scenarios for Butyldichlorophosphine (CAS 6460-27-1) Based on Differential Evidence


Synthesis of Phosphine Ligands Requiring Intermediate Steric Bulk and Ambient Liquid Handling

Butyldichlorophosphine (CAS 6460-27-1) is suited for preparing mono- and bidentate phosphine ligands where steric requirements fall between minimally hindered ethyl derivatives and the rigid bulk of tert-butyl systems . The liquid physical state (boiling point 157–160 °C) eliminates the solid-handling and pre-warming steps mandated by tert-butyldichlorophosphine, which requires heating above its 44–49 °C melting point prior to use [1]. This facilitates standard air-free liquid transfer techniques under inert atmosphere for moisture-sensitive phosphine syntheses.

Catalyst Development for Asymmetric Transformations Requiring Conformational Flexibility

The linear n-butyl substituent provides greater conformational flexibility than the rigid tert-butyl group, enabling ligand scaffolds that can adopt multiple geometries during catalytic cycles . This conformational adaptability may benefit substrate binding and product release in asymmetric hydrogenation or cross-coupling reactions where excessive steric rigidity impairs turnover. The compound's structural profile positions it as a building block for ligand libraries exploring steric-electronic parameter space distinct from the extensively studied tert-butyl phosphine family.

Process Chemistry Requiring Distillation-Based Purification

The boiling point of 157–160 °C provides a defined distillation window for purifying butyldichlorophosphine or isolating it from reaction mixtures. This ~10–18 °C boiling point elevation relative to tert-butyldichlorophosphine (142–150 °C) offers differential separation characteristics that may facilitate purification when co-distillation with other volatile components is a concern. Process chemists selecting between n-butyl and tert-butyl analogs should consider how this boiling point difference affects downstream purification workflows.

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